3,5-Dibromo-4-ethoxybenzaldehyde
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Description
3,5-Dibromo-4-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.969. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Synthesis Processes
The synthesis of related compounds, like 3,4,5-Trimethoxybenzaldehyde, often involves intermediates such as 3,5-dibromo-4-hydroxybenzaldehyde. Understanding these processes can be essential for the development of synthetic pathways involving 3,5-Dibromo-4-ethoxybenzaldehyde (J. Ya, 2001).
Spectroscopic Studies
Vibrational relaxation and non-coincidence effects in substituted benzaldehyde binary mixtures, including 4-ethoxybenzaldehyde, have been studied using Raman spectroscopy. These insights can be extrapolated to understand the vibrational properties of this compound (V. Ramakrishnan et al., 2009).
Solubility and Solvation
Research on the solubility and solvent effects of 3,5-dibromo-4-hydroxybenzaldehyde in various solutions can inform similar studies on this compound, revealing important aspects of its chemical behavior and interactions (Changfei Zhu et al., 2020).
Reaction Mechanisms
Understanding the reaction mechanisms of related compounds, such as the transformations of halogenated aromatic aldehydes by anaerobic bacteria, can offer insights into potential biochemical or environmental interactions of this compound (A. Neilson et al., 1988).
Applications in Polymer Science
Research on bis-aldehyde monomers and their electrically conductive pristine polyazomethines, which include compounds structurally similar to this compound, can be particularly relevant for exploring its potential applications in advanced materials and polymer science (A. Hafeez et al., 2019).
Properties
IUPAC Name |
3,5-dibromo-4-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXQIQJDJBMXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.